molecular formula C20H18N4O2 B10993730 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10993730
M. Wt: 346.4 g/mol
InChI Key: HHBALGDKTQAAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinazolinone carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the indole or quinazolinone rings.

Scientific Research Applications

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole and quinazolinone moieties can bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone moiety and exhibit similar biological activities.

    Indole derivatives: Compounds with the indole structure are known for their wide range of pharmacological properties.

Uniqueness

1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is unique due to the combination of both indole and quinazolinone moieties in a single molecule. This dual structure enhances its potential biological activities and makes it a valuable compound for drug development and research .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-methyl-N-[2-(4-oxoquinazolin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-23-17-9-5-2-6-14(17)12-18(23)19(25)21-10-11-24-13-22-16-8-4-3-7-15(16)20(24)26/h2-9,12-13H,10-11H2,1H3,(H,21,25)

InChI Key

HHBALGDKTQAAJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.